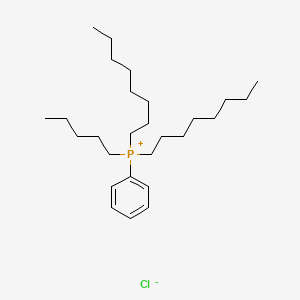
Dioctyl(pentyl)phenylphosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl(pentyl)phenylphosphanium chloride is a phosphonium-based ionic liquid. Phosphonium compounds are known for their stability and versatility in various chemical processes. This compound, in particular, is used in a range of applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl(pentyl)phenylphosphanium chloride typically involves the reaction of phenylphosphine with octyl and pentyl halides in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process includes the purification of the product through distillation or crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dioctyl(pentyl)phenylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Anion exchange reactions are carried out using salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various phosphonium salts depending on the anion used.
Scientific Research Applications
Dioctyl(pentyl)phenylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the extraction of metals and as an electrolyte in batteries .
Mechanism of Action
The mechanism of action of dioctyl(pentyl)phenylphosphanium chloride involves its ability to interact with various molecular targets. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering activation energies. In biological systems, it can interact with cell membranes and proteins, facilitating the transport of molecules across membranes .
Comparison with Similar Compounds
Similar Compounds
- Trioctylphosphine oxide
- Trioctylphosphine
- Tetraphenylphosphonium chloride
Uniqueness
Dioctyl(pentyl)phenylphosphanium chloride is unique due to its specific combination of octyl, pentyl, and phenyl groups, which confer distinct physical and chemical properties. This makes it more versatile in various applications compared to other phosphonium compounds .
Properties
CAS No. |
143870-26-2 |
|---|---|
Molecular Formula |
C27H50ClP |
Molecular Weight |
441.1 g/mol |
IUPAC Name |
dioctyl-pentyl-phenylphosphanium;chloride |
InChI |
InChI=1S/C27H50P.ClH/c1-4-7-10-12-14-20-25-28(24-19-9-6-3,27-22-17-16-18-23-27)26-21-15-13-11-8-5-2;/h16-18,22-23H,4-15,19-21,24-26H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MJOPLSWKLSCTDV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[P+](CCCCC)(CCCCCCCC)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
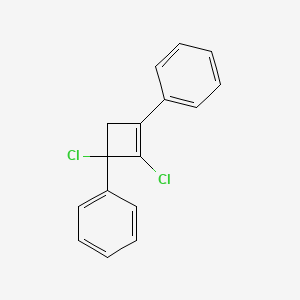
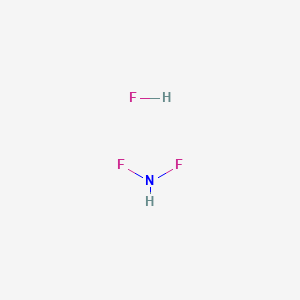
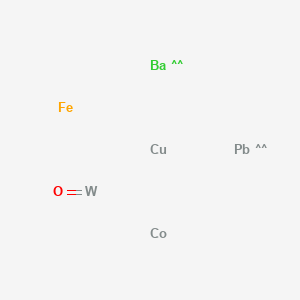
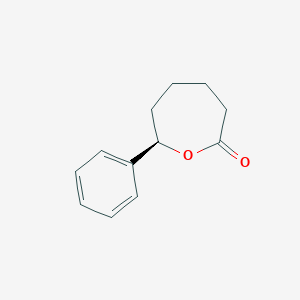

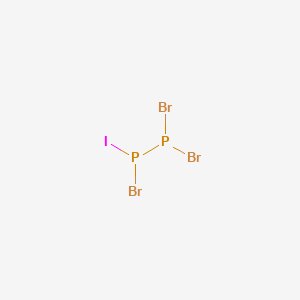
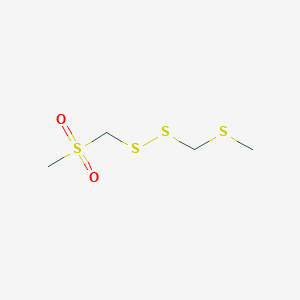
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)
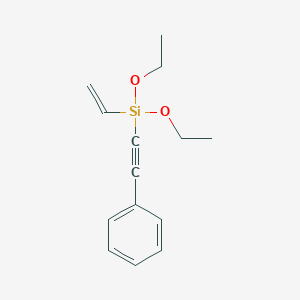
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

